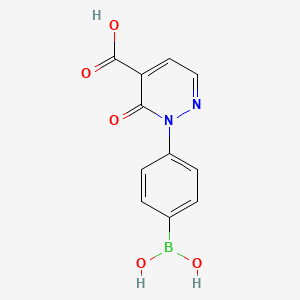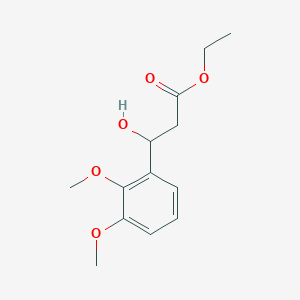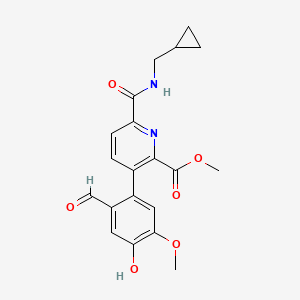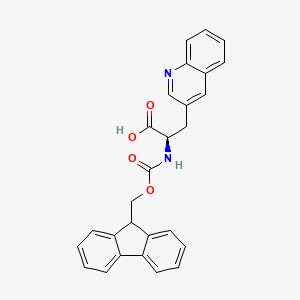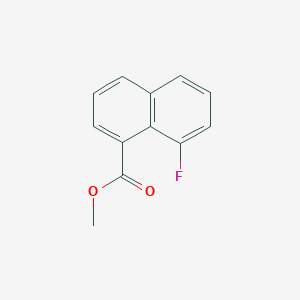
Methyl 8-fluoro-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-fluoro-1-naphthoate is an organic compound that belongs to the class of naphthoates. It is characterized by the presence of a fluorine atom at the 8th position of the naphthalene ring and a methyl ester group at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 8-fluoro-1-naphthoate can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 8-fluoro-1-naphthoic acid with methanol in the presence of a catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis method. This method includes the sequential addition and oxidation reactions of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic or benzylic alcohols. The reaction proceeds via a metal-free addition step followed by oxidative cleavage at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-fluoro-1-naphthoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted naphthoates .
Applications De Recherche Scientifique
Methyl 8-fluoro-1-naphthoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 8-fluoro-1-naphthoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active naphthoic acid, which can then interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-naphthoate
- Methyl 6-fluoro-1-naphthoate
- Methyl 8-chloro-1-naphthoate
Uniqueness
Methyl 8-fluoro-1-naphthoate is unique due to the presence of the fluorine atom at the 8th position, which significantly alters its chemical properties compared to other naphthoates. This fluorine substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H9FO2 |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
methyl 8-fluoronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7H,1H3 |
Clé InChI |
QJKOKOMZWFHLJZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)
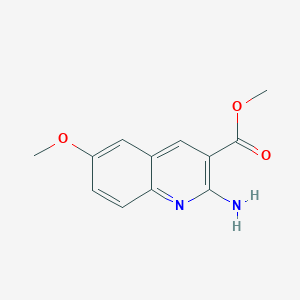
![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)


